



Application Notes and Protocols: Gallium-68 Labeling of DOTA-Functionalized Peptides

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Compound of Interest		
Compound Name:	(R)-tetraMe-Tetraxetan	
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Introduction

Gallium-68 (⁶⁸Ga) labeled DOTA-functionalized peptides are crucial radiopharmaceuticals for Positron Emission Tomography (PET) imaging, particularly in the diagnosis and management of neuroendocrine tumors (NETs).[1][2][3] These tumors often overexpress somatostatin receptors (SSTRs), to which peptides like DOTA-TATE, DOTA-TOC, and DOTA-NOC have a high binding affinity.[1][2] The chelation of the positron-emitting radionuclide ⁶⁸Ga by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety allows for sensitive and specific localization of primary tumors and their metastases.[1][4]

The short half-life of ⁶⁸Ga (approximately 68 minutes) necessitates rapid and efficient labeling and quality control processes.[1] This document provides detailed protocols for the labeling of DOTA-functionalized peptides with ⁶⁸Ga, along with comprehensive quality control procedures to ensure the final product is suitable for preclinical and clinical applications. Both manual and automated synthesis approaches are discussed.

Principle of the Method

The radiolabeling process is a one-step synthesis where ⁶⁸Ga, typically eluted from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator, is incubated with a DOTA-conjugated peptide under controlled temperature and pH conditions.[1][5] The DOTA chelator efficiently



incorporates the ⁶⁸Ga cation, forming a stable complex.[1] The reaction is sensitive to pH, temperature, and the presence of competing metal ions.[6][7]

Quantitative Data Summary

The efficiency and quality of the ⁶⁸Ga-labeled peptide are critical for successful PET imaging. The following tables summarize key quantitative data from various studies.

Table 1: Radiolabeling Efficiency and Radiochemical Purity

DOTA-Peptide	Labeling Method	Radiochemical Yield (RCY)	Radiochemical Purity (RCP)	Reference
⁶⁸ Ga-DOTA- TATE	Automated	63.34% - 64.01%	99.45% - 99.78% (HPLC)	[8]
⁶⁸ Ga-DOTA-TOC	Automated	~64%	>95%	[6]
⁶⁸ Ga-DOTA-NOC	Automated	82.98%	>95%	[9]
⁶⁸ Ga-DOTA-NOC	Manual	99.2 ± 0.4%	Not Specified	[10]
⁶⁸ Ga-FAPI-46	Automated	~57%	>95%	[6]

Table 2: Specific Activity and Synthesis Time



DOTA-Peptide	Specific Activity	Total Synthesis Time	Reference
⁶⁸ Ga-DOTA-TOC	1 GBq/nmol	~20 minutes	[7]
⁶⁸ Ga-DOTA-TATE	12.6 GBq/μmol	45-50 minutes	[11]
⁶⁸ Ga-PSMA-HBED- CC	42 GBq/μmol	45-50 minutes	[11]
⁶⁸ Ga-DOTA-[Thi ⁸ , Met(O ₂) ¹¹]SP	18 ± 4 GBq/μmol	~25 minutes	[12]
⁶⁸ Ga-P5	2.8 MBq/nmol	<20 minutes	[13]
⁶⁸ Ga-P6	1.7 MBq/nmol	<20 minutes	[13]

Experimental Protocols Materials and Reagents

- Radionuclide Source: ⁶⁸Ge/⁶⁸Ga generator.
- Precursor: DOTA-functionalized peptide (e.g., DOTA-TATE, DOTA-NOC, DOTA-TOC).
- Buffers:
 - Sodium acetate buffer (e.g., 1 M, pH 4.5) for pH adjustment.[14]
 - HEPES buffer (e.g., 1.5 M).[15]
- Reagents for Elution/Purification (if applicable):
 - 0.05 N HCl for generator elution.[11]
 - 5 M NaCl/HCl solution for cation exchange purification.[14]
 - Ethanol and sterile water for C18 cartridge conditioning and elution.[4]
- Stabilizer: Ascorbic acid solution (e.g., 1.4%) to reduce radiolysis.[14]



- Quality Control:
 - ITLC strips (e.g., ITLC-SG).
 - Mobile phase for ITLC (e.g., 1 M ammonium acetate:methanol 1:1).[6][8]
 - HPLC system with a suitable column (e.g., C18) and mobile phase.
- Equipment:
 - Lead-shielded hot cell.
 - Automated synthesis module or manual synthesis setup.
 - Heating block or water bath.
 - Vortex mixer.
 - Dose calibrator.
 - Radio-TLC scanner or gamma counter.
 - Sterile vials and filters (0.22 μm).

Protocol 1: Manual Labeling Procedure

This protocol is a generalized procedure based on common manual labeling methods.

- Preparation:
 - Prepare all solutions using metal-free water and reagents.
 - Condition a C18 solid-phase extraction (SPE) cartridge by passing ethanol followed by sterile water.[4]
- 68Ga Elution:
 - Elute the ⁶⁸Ge/⁶⁸Ga generator with dilute HCl (e.g., 0.05 N 0.6 M) according to the manufacturer's instructions.



- Reaction Mixture Preparation:
 - In a sterile reaction vial, dissolve the DOTA-peptide in a suitable buffer (e.g., sodium acetate or HEPES) to maintain a pH between 3.5 and 4.5.[7][14]
 - Add the ⁶⁸Ga eluate to the reaction vial.
 - (Optional) Add ascorbic acid to prevent radiolysis.[14]
- Labeling Reaction:
 - Incubate the reaction mixture at 85-95°C for 5-15 minutes.[7][12][14]
- Purification:
 - Pass the reaction mixture through the conditioned C18 cartridge. The ⁶⁸Ga-DOTA-peptide will be retained.[4]
 - Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.[4]
 - Elute the final product from the cartridge with a small volume of ethanol.[4]
- Final Formulation:
 - Dilute the ethanolic solution with sterile saline for injection to ensure physiological osmolarity and an ethanol concentration of ≤10% v/v.[10]
 - Pass the final product through a 0.22 μm sterile filter into a sterile vial.

Protocol 2: Automated Synthesis

Automated synthesis modules provide a reproducible and radiation-safe method for preparing ⁶⁸Ga-labeled peptides. The general steps are similar to the manual procedure but are performed within a closed, shielded system.

- System Preparation:
 - Install a sterile, single-use cassette into the synthesis module.



- Attach the ⁶⁸Ge/⁶⁸Ga generator outlet, precursor vial, buffer and reagent vials, and the final product collection vial to the appropriate ports on the cassette.
- Synthesis Execution:
 - Initiate the automated sequence via the control software.
 - The module will automatically perform the elution, trapping of ⁶⁸Ga on an ion-exchange column, elution into the reaction vessel, heating, and final purification via an SPE cartridge.
- Product Collection:
 - The purified, sterile-filtered ⁶⁸Ga-DOTA-peptide is collected in a shielded vial. The entire process typically takes 15-30 minutes.

Quality Control

Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.

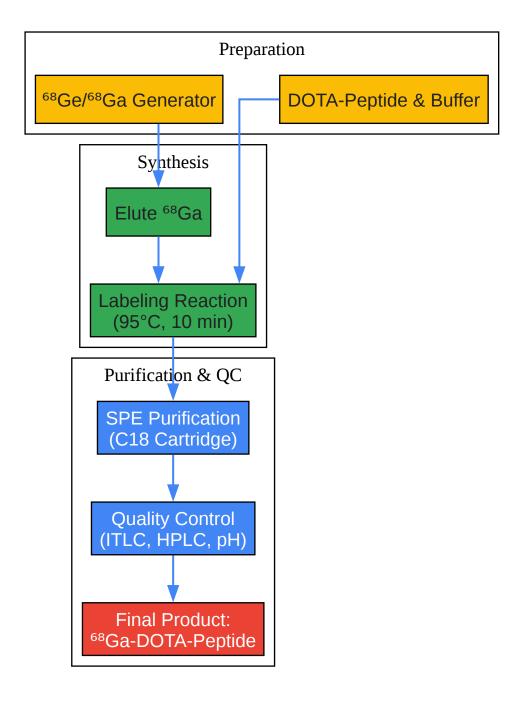
- Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
- pH Measurement: The pH of the final product should be within the acceptable range for intravenous injection (typically 4.5 - 7.5).
- Radiochemical Purity (RCP):
 - Instant Thin Layer Chromatography (ITLC): This is a rapid method to determine the percentage of labeled peptide versus impurities like free ⁶⁸Ga and colloidal ⁶⁸Ga.[4]
 - Spot a small amount of the product onto an ITLC strip.
 - Develop the strip in a suitable mobile phase (e.g., 1:1 mixture of 1 M ammonium acetate and methanol).[6][8]



- In this system, the 68 Ga-DOTA-peptide migrates with the solvent front (Rf \approx 0.8-1.0), while free 68 Ga and colloids remain at the origin (Rf \approx 0.0-0.2).[4][6][8]
- Scan the strip with a radio-TLC scanner to quantify the radioactivity distribution. The RCP should typically be >95%.
- High-Performance Liquid Chromatography (HPLC): Radio-HPLC provides a more detailed analysis of the product's purity. It can separate the labeled peptide from unlabeled precursor and other radiochemical impurities.
- Radionuclidic Purity:
 - Germanium-68 Breakthrough: The amount of ⁶⁸Ge in the final product must be measured and should be below the pharmacopeial limit (e.g., <0.001%). This is typically measured using a dose calibrator with appropriate settings or gamma spectroscopy.[8][11]
- Sterility and Endotoxin Testing: These tests are performed to ensure the product is free from microbial contamination and pyrogens.

Visualizations

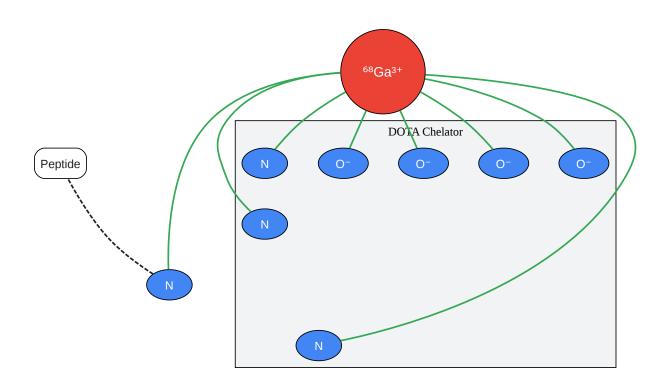




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Caption: Experimental workflow for ⁶⁸Ga-labeling of DOTA-peptides.





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Caption: Chelation of ⁶⁸Ga³⁺ by the DOTA macrocycle.

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